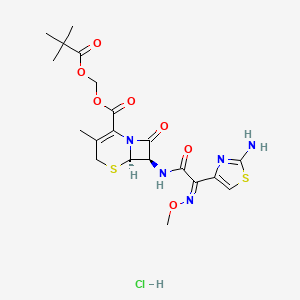Cefetamet pivoxil hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Antibacterial Activity of Cefetamet Pivoxil
Cefetamet pivoxil is a broad-spectrum cephalosporin antibiotic. Research has been conducted to assess its effectiveness against various bacterial strains. Studies have shown that cefetamet pivoxil demonstrates good activity against gram-positive bacteria like Streptococcus pneumoniae and gram-negative bacteria including Escherichia coli and Haemophilus influenzae []. However, its activity is limited against some strains, including Pseudomonas aeruginosa, Staphylococcus aureus, and certain Enterobacteriaceae species [, ].
Clinical Trials of Cefetamet Pivoxil
Clinical trials have evaluated the efficacy and safety of cefetamet pivoxil for treating various bacterial infections. These studies have shown promise for its use in treating:
- Respiratory tract infections: Research suggests cefetamet pivoxil may be effective against infections like acute bronchitis, pneumonia, and acute exacerbations of chronic bronchitis [, ].
- Urinary tract infections: Studies indicate cefetamet pivoxil can be as effective as other commonly used antibiotics for treating urinary tract infections, including gonorrhea [].
- Ear, nose, and throat infections: Clinical trials have shown some efficacy for cefetamet pivoxil in treating infections of the ear, nose, and throat [].
Cefetamet pivoxil hydrochloride is an oral third-generation cephalosporin antibiotic that is primarily used to treat bacterial infections. It is the hydrochloride salt form of cefetamet pivoxil, which is a prodrug that becomes active after metabolic conversion in the body. This compound exhibits a broad spectrum of antibacterial activity, particularly against Gram-positive and Gram-negative bacteria, including pathogens responsible for respiratory infections such as Streptococcus pneumoniae, Moraxella catarrhalis, and Haemophilus influenzae .
Similar to other cephalosporins, cefetamet exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), essential enzymes involved in the formation of the bacterial cell wall. This binding prevents the cross-linking of peptidoglycan strands, a crucial component of the bacterial cell wall, leading to cell death [, ].
Cefetamet pivoxil is generally well-tolerated; however, some common side effects include diarrhea, nausea, and vomiting []. As with other cephalosporins, allergic reactions can occur, ranging from mild rash to life-threatening anaphylaxis [].
There is limited data regarding specific hazards associated with cefetamet pivoxil. However, caution should be exercised in individuals with a history of cephalosporin allergy or kidney impairment [].
Cefetamet pivoxil hydrochloride undergoes hydrolysis in the body to release the active cefetamet, which interacts with bacterial cell wall synthesis. The mechanism involves binding to penicillin-binding proteins, inhibiting transpeptidation, and ultimately leading to bacterial cell lysis. The chemical structure can be represented as follows:
The compound's stability and solubility are crucial for its effectiveness as an oral medication.
Cefetamet pivoxil hydrochloride demonstrates significant bactericidal activity against a variety of pathogens. Its effectiveness is attributed to its ability to penetrate bacterial cell walls and inhibit essential processes involved in cell wall synthesis. In clinical settings, it has been shown to be effective in treating:
- Acute sinusitis
- Otitis media
- Pharyngitis
- Tonsillitis
- Chronic bronchitis exacerbations
- Pneumonia
- Urinary tract infections .
The compound is particularly noted for its efficacy against resistant strains of bacteria.
The synthesis of cefetamet pivoxil hydrochloride typically involves several steps:
- Formation of Cefetamet: The initial step includes the synthesis of cefetamet from 7-aminocephalosporanic acid through acylation and subsequent reactions to introduce the necessary side chains.
- Pivoxil Ester Formation: The cefetamet is then reacted with pivalic acid to form the pivoxil ester, enhancing its bioavailability and stability.
- Hydrochloride Salt Formation: Finally, the ester is converted into its hydrochloride salt form to improve solubility and facilitate oral administration.
Each step requires careful control of reaction conditions to ensure high yield and purity of the final product .
Cefetamet pivoxil hydrochloride is primarily used in clinical medicine for treating various bacterial infections. Its applications include:
- Treatment of respiratory tract infections
- Management of urinary tract infections
- Addressing skin and soft tissue infections caused by susceptible bacteria
- Used as a second-line treatment for gonorrhea .
Due to its oral bioavailability, it serves as a convenient option for outpatient treatment.
Cefetamet pivoxil hydrochloride may interact with other medications, potentially altering their effectiveness or increasing side effects. Notable interactions include:
- Anticoagulants: May enhance the effects of anticoagulant medications.
- Other antibiotics: Concurrent use with other antibiotics may lead to antagonistic effects.
- Food interactions: Certain foods may affect absorption rates; thus, it is recommended to take this medication on an empty stomach for optimal results .
Patients should inform healthcare providers about all medications they are taking to avoid adverse interactions.
Cefetamet pivoxil hydrochloride belongs to a class of antibiotics known as cephalosporins. Here are some similar compounds along with their unique characteristics:
| Compound Name | Generation | Spectrum of Activity | Unique Features |
|---|---|---|---|
| Cefuroxime axetil | Second | Broad-spectrum including Gram-positive and negative | Better oral bioavailability than earlier generations |
| Cefixime | Third | Effective against Gram-negative bacteria | Long half-life allowing once-daily dosing |
| Cefpodoxime proxetil | Third | Broad-spectrum including resistant strains | Enhanced stability against beta-lactamases |
Cefetamet pivoxil hydrochloride stands out due to its specific efficacy against certain respiratory pathogens and its formulation as a prodrug, which enhances absorption compared to some other cephalosporins .








